molecular formula C9H17NO2 B1583001 Ethyl 1-piperidineacetate CAS No. 23853-10-3

Ethyl 1-piperidineacetate

Cat. No. B1583001
CAS RN: 23853-10-3
M. Wt: 171.24 g/mol
InChI Key: LXZHLNWWDDNIOJ-UHFFFAOYSA-N
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Description

Ethyl 1-piperidineacetate, commonly known as E1PA, is an organic compound with a molecular formula of C9H17NO2. It is a colorless, volatile liquid with a faint odor and is soluble in most organic solvents. E1PA is a derivative of piperidine, a cyclic amine, and has a wide range of applications in various fields such as chemistry, pharmacology, and biochemistry. It has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its pharmacological effects.

properties

IUPAC Name

ethyl 2-piperidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZHLNWWDDNIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349188
Record name Ethyl 1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-piperidineacetate

CAS RN

23853-10-3
Record name 1-Piperidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23853-10-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-piperidineacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidineacetic acid, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of piperidine (3.4 g, 40.7 mmol, 1.0 eq) in DMF were added K2CO3 (14 g, 101.0 mmol, 2.5 eq.) and ethyl 2-chloroacetate (4.83 ml, 48.9 mmol, 1.2 eq). The mixture was stirred at RT for 16 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to give the product in 72% yield (5 g). LC-MS (ESI): Calculated mass: 171.1; Observed mass 172.3 [M+H]+ (rt: 0.1 min).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine(1.87 ml, 18.9 mmol) was added dropwise to a solution of ethyl bromoacetate(1 ml, 9.0 mmol) in benzene(9 ml), stirred for 2 hours at a room temperature, diluted with ethyl ether, washed with saturated NaCl solution. The separated organic layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give 1.26 g of the titled compound. (Yield 81.8%)
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81.8%

Synthesis routes and methods III

Procedure details

To a solution of bromoethylacetate, 3.3 g (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.2 mL (30.0 mmol) of Et3N and 9 mL (90.0 mmol) of piperidine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between chloroform and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 4.6 g (89%) of the desired product as a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods IV

Procedure details

The reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available ethyl-2-pyridylacetate (4.00 g; 24.5 mmol). This gave ethyl 2-piperidinylacetate (2.41 g) as a light yellow oil without further purification. MS m/z (positive ion) 172 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl bromoacetate (8.5 g, 50.9 mmol) was added dropwise to a stirred solution of piperidine (4.3 g, 50.5 mmol) and triethylamine (5.5 g, 54.4 mmol) in chloroform (20 ml) at such a rate as to maintain a gentle reflux. After the addition was complete stirring was continued for 2 hours and the reaction mixture washed with water (20 m×3). The choroform layer was dried (MgSO4) filtered and the solvent evaporated to leave a yellow oil. This oil was passed through a short column of silica eluting with a CH2Cl2/Pet Ether 40:60 mixture (1:1). Removal of the solvent from the resulting solution gave the required product as a pale yellow oil (Yield 5.5 g,64%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 Pet Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate
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Ethyl 1-piperidineacetate

Q & A

Q1: What happens when Ethyl 1-piperidineacetate is heated in the gas phase?

A1: When heated in the gas phase, Ethyl 1-piperidineacetate undergoes a two-step thermal decomposition process [, ]:

  1. Elimination: The molecule undergoes a unimolecular, homogeneous elimination reaction. This involves a six-membered cyclic transition state, leading to the formation of ethylene and 1-piperidineacetic acid. [, ]
  2. Decarboxylation: The 1-piperidineacetic acid, being highly unstable at these temperatures, rapidly decarboxylates. This process, assumed to involve a five-membered cyclic transition state, yields piperidine and carbon dioxide. [, ]

Q2: How well does the theoretical model predict the experimental results for Ethyl 1-piperidineacetate decomposition?

A2: The theoretical study, employing ab initio methods at the HF/6-31G(d) and MP2/6-311+G(2d,p)//MP2/6-31G(d) levels, demonstrated excellent agreement with the experimental kinetic parameters for the thermal decomposition of Ethyl 1-piperidineacetate. [] This confirms the accuracy of the proposed two-step mechanism involving ethylene and carbon dioxide elimination. [] The theoretical calculations provided valuable insights into the transition state structures, bond breaking/forming processes, and reaction synchronicity. []

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